Anilinium triflate
Description
Historical Trajectories of Anilinium Triflate Research
The specific timeline for the initial synthesis of this compound is not prominently documented, as its preparation follows a straightforward acid-base neutralization reaction between aniline (B41778) and triflic acid. smolecule.com However, the conceptual foundation for its use in catalysis can be traced back to early 20th-century research on aminocatalysis. Studies in the 1920s, such as those by Widmark and Jeppsson on aniline-catalyzed reactions, established the principle of using amines to mediate organic transformations, often through the formation of iminium intermediates. acs.org
The development and popularization of trifluoromethanesulfonic acid and its corresponding triflate salts in the mid-to-late 20th century were pivotal. Researchers recognized triflates as excellent leaving groups and stable, non-interfering counter-ions, which led to the creation of a wide array of metal triflate Lewis acids and, consequently, organic ammonium (B1175870) triflate salts. researchgate.net The eventual convergence of these two fields—aminocatalysis and triflate chemistry—led to the investigation of this compound as a discrete and useful Brønsted acid catalyst, valued for its strong acidity, solubility in organic solvents, and operational simplicity compared to mineral acids or more complex Lewis acid systems.
Contemporary Significance of this compound in Synthetic Methodologies
In modern organic synthesis, this compound and its substituted derivatives are recognized as highly versatile and specialized Brønsted acid catalysts. Their significance is particularly pronounced in research areas that require precise control over acidity and reaction conditions.
A prominent field of application is in the study of nitrogen fixation. Research has demonstrated a strong correlation between the acid pKa of various substituted anilinium triflates and the efficiency of iron-mediated nitrogen reduction reactions (N₂RR). caltech.edunih.gov By systematically modifying the electronic properties of the aniline ring, researchers can fine-tune the catalyst's proton-donating ability to favor the desired reduction of dinitrogen to ammonia (B1221849) over the competing hydrogen evolution reaction (HER). caltech.edunih.gov Stoichiometric studies have revealed that these this compound acids are crucial for the formation of early-stage intermediates in the nitrogen reduction cycle. nih.gov
The table below presents detailed findings from studies on an iron-mediated nitrogen fixation system, illustrating how the choice of this compound derivative impacts the catalytic selectivity and yield of ammonia (NH₃).
Table 1: Effect of Substituted this compound pKa on Fe-Catalyzed Nitrogen Reduction
| This compound Derivative | Acid pKa (in THF) | NH₃ Yield (equiv. per Fe) | Selectivity (N₂RR vs. HER) | Reference |
|---|---|---|---|---|
| [2,6-Cl₂PhNH₃][OTf] | +1.3 | 12.8 ± 0.5 | High | caltech.edu |
| [2,6-Me₂PhNH₃][OTf] | +3.8 | 7.7 ± 0.8 | Modest | caltech.edu |
| [Ph₂NH₂][OTf] | Not specified | 1.8 ± 0.7 | Lower | caltech.edu |
Beyond nitrogen fixation, this compound serves as a key reagent in other synthetic contexts. It has been used in the synthesis of N-quaternized ketene (B1206846) N,O-acetals, which are stable yet reactive intermediates with broad potential in organic synthesis. chemrxiv.org These anilinium salts can act as precursors to highly reactive ketenium ions for use in electrophilic aromatic substitutions without the need for an additional acid catalyst. chemrxiv.org The compound's utility also extends to hydroamination reactions and as a component in electrochemical systems. smolecule.com
The diverse applications of this compound in modern research are summarized in the following table.
Table 2: Selected Contemporary Applications of this compound in Organic Synthesis
| Application Area | Specific Reaction | Role of this compound | Key Finding | Reference |
|---|---|---|---|---|
| Catalysis | Fe-mediated Nitrogen Fixation | Brønsted acid co-catalyst | Acid pKa directly correlates with catalytic efficiency and selectivity for NH₃ production. | caltech.edunih.govnih.gov |
| Reagent Synthesis | Formation of N-quaternized ketene N,O-acetals | Acidic reagent | Reacts with acetylenic ethers and aniline bases to form stable anilinium intermediates. | chemrxiv.org |
| Catalysis | Hydroamination Reactions | Catalyst | Facilitates the addition of amines to alkenes or alkynes. | smolecule.com |
| Bioconjugation | Oxime Ligation | Model for aniline-based catalysts | Aniline catalysis is effective, and its efficiency can be enhanced by modifying the aniline structure. | acs.org |
The continued exploration of this compound and its derivatives in these and other areas underscores its established role as a valuable tool for chemists seeking to develop precise and efficient synthetic methodologies.
Structure
2D Structure
Properties
IUPAC Name |
phenylazanium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.CHF3O3S/c7-6-4-2-1-3-5-6;2-1(3,4)8(5,6)7/h1-5H,7H2;(H,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOBAJUUBWTNQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[NH3+].C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Anilinium Triflate and Its Derivatives
Direct Protonation and Salt Formation Techniques
The most straightforward method for synthesizing anilinium triflate is through the direct acid-base reaction between aniline (B41778) and triflic acid (trifluoromethanesulfonic acid). smolecule.com This reaction involves the protonation of the nitrogen atom of the aniline molecule by the strong acid, forming the anilinium cation, which then pairs with the triflate anion. smolecule.comwikipedia.org The process is typically carried out by mixing the two reactants under controlled conditions to facilitate complete conversion to the salt. smolecule.com
Another common technique is salt formation, or metathesis, where aniline reacts with a suitable triflate salt. smolecule.com This can involve a neutralization reaction where the basicity of aniline is utilized to displace a weaker base from its triflate salt. smolecule.com The weak basicity of aniline is attributed to the delocalization of the nitrogen's lone pair of electrons into the benzene (B151609) ring's pi system. wikipedia.org
This compound and its substituted derivatives are often used as proton sources in various chemical reactions. For instance, this compound has been employed in the protonation of rhodium(I) species to generate rhodium hydrides. chemrxiv.orgku.edu The pKa of the anilinium salt can significantly influence the efficiency of such reactions. nih.gov
Derivatization via Alkylation and Arylation of Anilines
The derivatization of anilines through alkylation and arylation reactions provides a pathway to a wide range of substituted anilinium triflates.
Alkylation: Aniline can undergo nucleophilic substitution reactions with alkyl halides to form substituted anilines. vedantu.com This reaction can produce a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. vedantu.com For example, N,N,N-trimethylthis compound salts can be prepared from N,N-dimethylaniline by reacting it with methyl triflate in dichloromethane. Similarly, N,2,4,6-tetramethylanilinium trifluoromethanesulfonate (B1224126) was synthesized through the methylation of 2,4,6-trimethylaniline. iucr.orgresearchgate.net
Arylation: The N-arylation of anilines is another important derivatization method. Diaryliodonium salts are commonly used as arylating agents for amines under catalyst-free conditions, often at elevated temperatures. researchgate.net Palladium-catalyzed reactions have also been developed for the N-arylation of anilines. For instance, a palladium/copper co-catalyzed Ullmann-type N-arylation of anilines has been achieved using alkyl(aryl)sulfonium triflates as the arylating reagents. rsc.org Furthermore, palladium-catalyzed amination of cyclic iodonium (B1229267) salts with anilines has been used to synthesize N-arylated carbazoles. beilstein-journals.org
A summary of representative derivatization reactions is presented below:
| Starting Material | Reagent(s) | Product | Reaction Type |
| N,N-dimethylaniline | Methyl triflate | N,N,N-trimethylthis compound | Alkylation |
| 2,4,6-trimethylaniline | Methyl trifluoromethanesulfonate | N,2,4,6-tetramethylanilinium trifluoromethanesulfonate | Alkylation |
| Aniline | Alkyl(aryl)sulfonium triflates, Pd/Cu catalyst | N-arylated anilines | Arylation |
| Aniline | Cyclic iodonium salt, Pd(OAc)₂ | N-arylated carbazoles | Arylation |
Catalytic Approaches to this compound Synthesis
Catalytic methods offer efficient routes to anilinium triflates and their derivatives. Metal triflates, such as copper(I) triflate and aluminum triflate, can act as catalysts in reactions involving anilines. smolecule.comtandfonline.comresearchgate.net
Copper(I) triflate, in conjunction with a diphosphine ligand, has been used to catalyze the amination of aryl and heteroaryl boronic esters, providing a practical method for synthesizing sterically hindered anilines. nih.gov This method is compatible with a wide range of functional groups. nih.gov Copper triflate has also been shown to be an effective catalyst for the Friedel-Crafts benzoylation of aniline derivatives. tandfonline.com
Aluminum triflate has been utilized as a catalyst in the three-component Povarov reaction, involving an aniline, a benzaldehyde, and dihydropyran, to synthesize pyranotetrahydroquinolines. researchgate.net
Furthermore, this compound itself can serve as a catalyst in various organic transformations, including hydroamination reactions. smolecule.com In palladium-catalyzed cross-coupling reactions, anilinium hypophosphite has been used with aryl halides and triflates to produce monosubstituted phosphinic acids. organic-chemistry.org
A summary of catalytic applications is provided in the table below:
| Catalyst | Reactants | Product | Reaction Type |
| Copper(I) triflate / diphosphine ligand | Aryl/heteroaryl boronic esters, Amine | Sterically hindered anilines | Amination |
| Copper triflate | Aniline derivatives, 4-fluorobenzoyl chloride | Aminobenzophenones | Friedel-Crafts benzoylation |
| Aluminum triflate | Aniline, Benzaldehyde, Dihydropyran | Pyranotetrahydroquinolines | Povarov reaction |
| This compound | Alkenes/alkynes, Amines | Hydroaminated products | Hydroamination |
| Palladium(II) acetate (B1210297) / dppp | Anilinium hypophosphite, Aryl halides/triflates | Monosubstituted phosphinic acids | Cross-coupling |
Advanced Structural Investigations of Anilinium Triflate Systems
X-ray Crystallographic Analysis of Anilinium Triflate Salts
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. researchgate.netacs.orgnih.gov This method has been instrumental in revealing the detailed structural features of this compound and its derivatives.
Determination of Cation-Anion Interactions
The triflate anion (CF₃SO₃⁻) features a delocalized negative charge due to the electron-withdrawing effects of the three fluorine atoms and resonance. nih.gov This charge delocalization influences its interaction with the anilinium cation, which in turn has its positive charge primarily located on the ammonium (B1175870) group. nih.gov
Supramolecular Assemblies: Hydrogen Bonding and π-Stacking
Beyond simple cation-anion pairs, this compound systems often form extended supramolecular assemblies through a network of non-covalent interactions. nih.govproquest.comnih.gov These interactions include hydrogen bonding and π-stacking.
In a substituted this compound, specifically N,2,4,6-tetramethylanilinium trifluoromethanesulfonate (B1224126), X-ray analysis reveals that strong N—H⋯O hydrogen bonds generate a one-dimensional chain structure. iucr.orgresearchgate.net In this arrangement, both hydrogen atoms of the ammonium group are bonded to oxygen atoms of neighboring triflate anions. iucr.org
Furthermore, the anilinium cations themselves can form dimers through π–π stacking interactions. iucr.orgresearchgate.net In the case of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, the benzene (B151609) rings of the cations arrange in a parallel-displaced geometry. iucr.orgresearchgate.net The key parameters for this interaction have been quantified as follows:
| Interaction Parameter | Value |
| Centroid-to-centroid distance | 3.9129 (8) Å |
| Interplanar spacing | 3.5156 (5) Å |
| Ring slippage | 1.718 Å |
This table is based on data for N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. iucr.orgresearchgate.net
These combined hydrogen bonding and π-π stacking interactions lead to the formation of complex and stable three-dimensional crystal lattices. iucr.orgresearchgate.net
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques provide complementary information to X-ray crystallography, offering insights into the structure and bonding within this compound systems, both in the solid state and in solution.
Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Connectivity Studies
NMR spectroscopy is a valuable tool for confirming the connectivity of atoms and studying the conformational dynamics of molecules in solution. acs.orgdiva-portal.orgbeilstein-journals.org For this compound derivatives, ¹H and ¹³C NMR spectroscopy are routinely used for characterization. iucr.orgrsc.orgbeilstein-journals.org
In a study of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate in deuterated acetonitrile (B52724) (CD₃CN), the following chemical shifts were observed:
¹H NMR (80 MHz, CD₃CN):
δ 2.29 (s, 3H)
δ 2.40 (s, 6H)
δ 3.02 (t, J = 2.83 Hz, 3H)
δ 7.04 (s, 1H)
¹³C{¹H} NMR (80 MHz, CD₃CN):
δ 17.24
δ 20.68
δ 37.43
δ 131.50
δ 131.76
δ 132.18
δ 140.84
Data for N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. iucr.org
Additionally, ¹⁹F NMR is useful for characterizing the triflate anion, which typically shows a singlet peak. In related triflate salts, the ¹⁹F NMR chemical shift has been reported around -76.3 ppm in CD₃CN. researchgate.net Conformational studies using NMR can reveal information about the rotational barriers and preferred orientations of the functional groups attached to the aniline (B41778) ring. researchgate.netmdpi.com
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.netlibretexts.org For this compound systems, IR spectroscopy can confirm the presence of the anilinium cation and the triflate anion.
In N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, characteristic IR absorption bands have been identified:
| Wavenumber (cm⁻¹) | Assignment |
| 3082 | N⁺—H stretch |
| 1610 | N⁺—H bend |
Data for N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. iucr.org
The N⁺—H stretching and bending vibrations are characteristic of the anilinium cation. iucr.org The triflate anion also has strong, characteristic absorptions, typically in the regions of 1250-1280 cm⁻¹ (asymmetric SO₃ stretch), 1150-1170 cm⁻¹ (symmetric SO₃ stretch), and around 1030 cm⁻¹ (S-O stretch). rsc.org The presence of these bands in the IR spectrum provides clear evidence for the composition of the salt. chemrxiv.org
Computational and Theoretical Studies of Anilinium Triflate Reactivity and Properties
Quantum Chemical Calculations for Mechanistic Elucidation
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the exploration of molecular structures, energies, and reaction pathways with high accuracy. rsc.org These methods are particularly valuable for studying short-lived intermediates and transition states that are difficult to isolate and characterize in the laboratory. rsc.org
Density Functional Theory (DFT) has become the most widely used quantum chemical method due to its favorable balance of computational cost and accuracy. rsc.org DFT calculations have been instrumental in modeling the reaction pathways involving anilinium triflate. For instance, in the context of nickel-catalyzed cross-coupling reactions, DFT has been used to model the catalytic mechanism using phenyl triflate and aniline (B41778) as substrates. nih.govmit.edu These calculations can elucidate the elementary steps of the reaction, such as oxidative addition and reductive elimination, and determine how ligands might influence these steps. nih.govmit.edu
In the study of nitrogen fixation mediated by iron catalysts, DFT calculations have been employed to investigate the role of substituted this compound acids. nih.govcaltech.edu These studies have helped to understand how the interaction between the this compound acid and a reductant is critical for the formation of N-H bonds. nih.govcaltech.edu DFT has also been used to explore the hydroarylation of nonactivated alkenes with aniline, where it was proposed that a co-catalyst stabilizes the rate-determining transition state through hydrogen bonding with the triflate anion. acs.org
The power of DFT also lies in its ability to rationalize product distributions under various reaction conditions by calculating the energy profiles for different reaction pathways. mdpi.com For example, in Brønsted acid-catalyzed reactions of 2-alkynylanilines, DFT calculations explained the observed formation of an insoluble anilinium salt and the distribution of products by comparing the energies of different regioisomeric intermediates. mdpi.com
A key output of quantum chemical calculations is the potential energy surface (PES), which maps the energy of a system as a function of its geometry. rsc.org By identifying the stationary points on the PES—reactants, products, intermediates, and transition states—researchers can construct detailed energy profiles for a reaction. rsc.org The transition state, being a maximum along the reaction coordinate but a minimum in all other degrees of freedom, represents the energy barrier that must be overcome for a reaction to occur. rsc.org
DFT calculations have been successfully used to determine the energy profiles for reactions involving this compound. For example, in a nickel-catalyzed amination reaction, the energy profile illustrated the binding of phenyl triflate to the catalyst, the oxidative addition step, and the subsequent reductive elimination. nih.govmit.edu The calculations predicted a low barrier for the oxidative addition, indicating a rapid and thermodynamically favorable step. nih.gov
In the context of arylation reactions, DFT has been used to calculate the free-energy profiles and optimize the structures of starting complexes and transition states. researchgate.net Analysis of the transition state structures can reveal important geometric parameters, such as the elongation of breaking bonds, which provides insight into the reaction mechanism. researchgate.net For instance, in the arylation of phenols with diaryliodonium triflates, the calculated difference in transition state energies was consistent with the experimentally observed product selectivity. researchgate.net
Density Functional Theory (DFT) Applications to Reaction Pathways
Analysis of Acidic Properties and Proton Transfer Dynamics
The acidic properties of this compound are central to its catalytic activity. Computational studies have provided a quantitative understanding of its acidity and the dynamics of proton transfer, which are crucial for its role in many chemical transformations.
The pKa of a Brønsted acid is a measure of its proton-donating ability and is directly related to its catalytic efficiency. Computational studies have established a strong correlation between the pKa of substituted anilinium triflates and their effectiveness in various catalytic reactions. nih.govcaltech.edu
In iron-mediated nitrogen fixation, a systematic study using a series of substituted anilinium triflates with a wide range of pKa values (spanning 9 orders of magnitude) revealed a strong correlation between the acid's pKa and the selectivity of the catalyst for the nitrogen reduction reaction versus the competing hydrogen evolution reaction. nih.gov DFT calculations suggested that this pKa effect is attributable to the rate and thermodynamics of protonation of the reductant by the different anilinium acids. nih.govcaltech.edu
Similarly, in the context of nickel-catalyzed cross-coupling reactions, DFT calculations have been used to determine the pKa of amine-bound Ni(II) complexes. nih.gov These calculations helped to rationalize why a weak base like triethylamine (B128534) could be used in the reaction, showing that the electron-deficient nature of the ligand on the nickel center lowered the pKa of the bound amine, facilitating its deprotonation. nih.govmit.edu The following table presents calculated pKa values for various substituted anilinium triflates, which have been used to correlate with catalytic efficiency in nitrogen fixation studies. nih.gov
| Compound | Calculated pKa (in THF) |
| 4-methoxythis compound | 7.5 |
| This compound | 6.1 |
| 2,6-dimethylthis compound | 5.8 |
| 2-chlorothis compound | 4.1 |
| 2,5-dichlorothis compound | 2.3 |
| 2,6-dichlorothis compound | 1.0 |
| 2,4,6-trichlorothis compound | -0.6 |
| 2,3,4,5,6-pentachlorothis compound | -1.8 |
Table generated from data in reference nih.gov.
Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism where both a proton and an electron are transferred, often in a concerted step. nih.gov this compound and its derivatives have been studied in the context of PCET, particularly in reactions where they act as proton donors in reductive processes.
In the iron-catalyzed nitrogen reduction reaction, it has been proposed that a protonated metallocene species, formed by the reaction of an this compound acid with a cobaltocene (B1669278) reductant, can act as a strong PCET donor. nih.gov DFT calculations support this hypothesis, suggesting that this species is capable of forming the critical N-H bonds required for nitrogen reduction. nih.gov The studies indicate that the metallocene should be considered more than just a single electron transfer reagent and can play a crucial role in productive bond-forming steps through PCET. caltech.educaltech.edu
Furthermore, research on carborane-derived PCET reagents has shown that attaching an anilinium fragment to a cobaltocene can create a complex that functions as an electrocatalytic PCET mediator. nih.gov This highlights the general strategy of covalently linking a Brønsted acid to a reductant to facilitate PCET reactions. nih.govacs.org
Anilinium Triflate As a Brønsted Acid Catalyst in Organic Transformations
Catalytic Applications in Hydroamination Reactions
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines, imines, and enamines. acs.org While often requiring transition metal catalysts, certain Brønsted acids, including anilinium triflate, have emerged as effective metal-free alternatives, particularly for specific substrate classes. acs.orgacs.org
This compound and related anilinium salts have been shown to catalyze the intermolecular hydroamination of alkenes and alkynes. acs.orgnih.gov These reactions typically involve the protonation of the carbon-carbon multiple bond by the anilinium catalyst, generating a carbocationic intermediate that is then attacked by the amine nucleophile. The success of these reactions is often limited to activated olefins, such as styrenes, or strained systems like norbornene, as simple, unactivated alkenes are less susceptible to protonation. nih.govntu.edu.sg
For alkynes, the reaction can yield either imines or enamines depending on the substitution pattern and reaction conditions. researchgate.net The catalytic addition of anilines to terminal alkynes like phenylacetylene, for instance, can selectively produce the corresponding imine. acs.org The efficiency and product distribution are influenced by factors such as catalyst loading, temperature, and solvent.
Table 1: Examples of Anilinium Salt-Catalyzed Intermolecular Hydroamination
| Alkene/Alkyne Substrate | Amine Substrate | Catalyst | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Norbornene | Aniline (B41778) | [PhNH₃][B(C₆F₅)₄] | N-Phenyl-exo-2-aminonorbornane / 2-(N-phenylamino)phenylnorbornane | 43 / 24 | nih.govamazonaws.com |
| Styrene | 3,5-Bis(trifluoromethyl)aniline | [PhNH₃][B(C₆F₅)₄] | N-(1-Phenylethyl)-3,5-bis(trifluoromethyl)aniline | 98 | nih.gov |
| Phenylacetylene | Aniline | Pd(II)-Anthraphos | N-(1-Phenylethylidene)aniline (Imine) | 94 | acs.org |
Note: Data often involves anilinium salts with various counteranions to highlight catalytic effects. [PhNH₃][B(C₆F₅)₄] is shown for comparative context as it is highly effective. nih.gov
Intramolecular hydroamination, or cyclohydroamination, is a powerful strategy for the synthesis of nitrogen-containing heterocycles such as pyrrolidines and piperidines. cardiff.ac.uk Brønsted acids, including triflic acid and by extension in situ generated this compound, are effective catalysts for the cyclization of aminoalkenes, particularly when the nitrogen atom is part of a less basic group, such as a tosylamide. cardiff.ac.ukacs.org The acid catalyzes the cyclization of aminoalkenes to form five- and six-membered rings in excellent yields. acs.org This methodology provides a direct route to valuable heterocyclic structures from readily available linear precursors. rsc.orguwindsor.ca The reaction proceeds via protonation of the double bond, followed by intramolecular attack by the tethered nitrogen nucleophile.
The choice of counteranion in anilinium salt catalysts has a dramatic effect on the efficiency of hydroamination reactions. nih.gov The catalytic activity is inversely related to the coordinating ability of the anion. nih.gov Weakly coordinating anions, such as tetrakis(pentafluorophenyl)borate (B1229283) ([B(C₆F₅)₄]⁻) and bis(trifluoromethane)sulfonimide ([NTf₂]⁻), lead to more effective catalysts than more strongly coordinating anions like triflate ([OTf]⁻) or tosylate ([OTs]⁻). nih.gov
This trend suggests that a less coordinating anion increases the effective acidity of the anilinium cation in solution, which in turn facilitates the crucial, often rate-limiting, step of protonating the olefin. nih.govamazonaws.com For example, while trifluoroacetic acid (TFA) is generally ineffective for these hydroaminations, this compound shows catalytic activity, and anilinium tetrakis(pentafluorophenyl)borate is even more potent. nih.gov This highlights the triflate anion's role as a moderately effective, yet still somewhat coordinating, counterion in this catalytic system.
Intramolecular Hydroamination Processes
Catalysis in Friedel-Crafts Reactions
The Friedel-Crafts reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings. While traditionally catalyzed by strong Lewis acids like AlCl₃, the development of more functional-group-tolerant and catalytic systems is a significant area of research. This compound can act as a Brønsted acid catalyst in certain Friedel-Crafts-type transformations.
The Friedel-Crafts acylation of aniline derivatives is notoriously difficult because the basic nitrogen atom of the aniline coordinates strongly to and deactivates conventional Lewis acid catalysts. google.comlookchem.com However, catalytic systems have been developed to overcome this challenge. While research has often focused on metal triflates like Ga(OTf)₃ or Hf(OTf)₄, the principle relies on a highly acidic catalyst that can function in the presence of the basic amine functionality. lookchem.comresearchgate.net In such systems, the reaction proceeds to give p-ketoaniline structures, which are valuable intermediates in fine chemicals and pharmaceuticals. lookchem.com The reaction of acetanilide (B955) with acetic anhydride, for example, can be catalyzed by a strong acid catalyst in a LiClO₄-nitromethane solvent system to produce p-aminoacetophenone in high yield. lookchem.com The role of the Brønsted acid is to activate the acylating agent, typically an acid anhydride, towards electrophilic aromatic substitution.
Table 2: Catalytic Friedel-Crafts Acylation of Acetanilide
| Aniline Derivative | Acylating Agent | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetanilide | Acetic Anhydride | Ga(OTf)₃ in LiClO₄/MeNO₂ | 4-Acetamidoacetophenone | 93 | lookchem.com |
| N-Propionyl-aniline | Propionic Anhydride | Ga(OTf)₃ in LiClO₄/MeNO₂ | 4-Propionamido-propiophenone | 91 | lookchem.com |
Note: This table shows results with Gallium(III) triflate, which exemplifies the effectiveness of strong triflate-based acid catalysts for this specific transformation. lookchem.com
Triarylmethanes are an important class of compounds used as dyes and fluorescent probes and found in many biologically active molecules. rsc.org They are commonly synthesized via the Friedel-Crafts hydroxyalkylation of arenes with aldehydes. Brønsted acids are effective catalysts for this transformation. Recently, Brønsted acidic ionic liquids have been shown to be highly efficient, metal-free catalysts for the double Friedel-Crafts reaction between anilines and aromatic aldehydes to produce aniline-based triarylmethanes. rsc.orgnih.gov
The proposed mechanism involves the activation of the aldehyde's carbonyl group by the Brønsted acid catalyst (like this compound). rsc.org This is followed by nucleophilic attack from one molecule of aniline to form a diarylmethyl alcohol intermediate, which is then protonated again by the catalyst. Loss of water generates a highly electrophilic diarylmethyl carbocation, which undergoes a second Friedel-Crafts reaction with another molecule of aniline to furnish the final triarylmethane product. rsc.org This method works for a wide range of primary, secondary, and tertiary anilines. nih.gov
Table 3: Brønsted Acid-Catalyzed Synthesis of Triarylmethanes from Anilines and Aldehydes
| Aniline | Aldehyde | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline | Benzaldehyde | [bsmim][NTf₂] | 4,4'-(Phenylmethylene)bis(aniline) | 90 | nih.gov |
| N-Methylaniline | Benzaldehyde | [bsmim][NTf₂] | 4,4'-(Phenylmethylene)bis(N-methylaniline) | 99 | nih.gov |
| N,N-Dimethylaniline | Benzaldehyde | [bsmim][NTf₂] | 4,4'-(Phenylmethylene)bis(N,N-dimethylaniline) | 99 | nih.gov |
| Aniline | 4-Chlorobenzaldehyde | [bsmim][NTf₂] | 4,4'-((4-Chlorophenyl)methylene)bis(aniline) | 86 | nih.gov |
Note: The catalyst shown, [bsmim][NTf₂], is a Brønsted acidic ionic liquid, demonstrating the principle of using strong, non-coordinating Brønsted acids for this synthesis. nih.gov
Acylation of Aniline Derivatives
Catalytic Role in Carbon-Phosphorus Bond Forming Reactions
The formation of carbon-phosphorus (C-P) bonds is a cornerstone of organophosphorus chemistry, producing compounds with significant applications in medicinal and materials chemistry. This compound has proven to be an effective catalyst in facilitating these crucial bond formations.
The synthesis of α-aminophosphonates, which are structural analogues of α-amino acids, is of considerable interest due to their wide-ranging biological activities, including roles as enzyme inhibitors, herbicides, and pharmaceuticals. orgchemres.orgderpharmachemica.com The most common method for their synthesis is the Kabachnik-Fields reaction, a one-pot, three-component condensation of a carbonyl compound, an amine, and a dialkyl or trialkyl phosphite (B83602). orgchemres.orgcore.ac.uk
This compound serves as an efficient organocatalyst for this reaction. The catalytic cycle is initiated by the protonation of the carbonyl compound by the anilinium cation, which activates it towards nucleophilic attack by the amine. This is followed by dehydration to form a reactive iminium ion intermediate. The triflate anion, being a weak nucleophile, does not interfere with this process. The phosphite then attacks the electrophilic carbon of the iminium ion, leading to the formation of the final α-aminophosphonate product. The use of organoammonium triflates, such as pentafluorophenylammonium triflate, has demonstrated high yields under mild conditions, often at room temperature and with low catalyst loading (e.g., 10 mol%). ias.ac.in The reaction proceeds efficiently with a variety of aldehydes and amines, showcasing the broad applicability of this catalytic system. core.ac.ukias.ac.in
Table 1: this compound-Catalyzed Synthesis of α-Aminophosphonates This table is a representative example based on typical findings for ammonium (B1175870) triflate catalysts.
| Entry | Aldehyde | Amine | Phosphite | Catalyst Loading (mol%) | Yield (%) |
| 1 | Benzaldehyde | Aniline | Trimethyl phosphite | 10 | 90 |
| 2 | 4-Chlorobenzaldehyde | Aniline | Triethyl phosphite | 10 | 88 |
| 3 | 4-Methoxybenzaldehyde | Aniline | Triethyl phosphite | 10 | 92 |
| 4 | Cyclohexanecarboxaldehyde | Benzylamine | Trimethyl phosphite | 10 | 85 |
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-P bonds. Specifically, the phosphinylation of aryl triflates allows for the synthesis of arylphosphines and their derivatives, which are important ligands in catalysis and building blocks for materials science. acs.org In these reactions, a palladium(0) complex undergoes oxidative addition into the carbon-oxygen bond of the aryl triflate to form a cationic (σ-aryl)palladium(II) complex. acs.org
While this compound is not the primary catalyst, it can play a crucial role in the catalytic system. For instance, in reactions involving secondary phosphines (R₂PH), this compound can act as a proton source to facilitate the catalytic cycle or as a co-catalyst. The direct phosphinylation of aryl triflates with secondary phosphines has been successfully achieved using palladium catalysts, providing a direct route to valuable phosphine (B1218219) ligands. acs.org Furthermore, related protocols have utilized anilinium hypophosphite as the phosphorus source in palladium-catalyzed couplings with alkenyl triflates, demonstrating the utility of anilinium salts in these transformations. acs.org
Synthesis of α-Aminophosphonates
This compound in Polymerization Processes
The unique properties of this compound also lend themselves to the field of polymer chemistry, where it can function as a catalyst or initiator in different types of polymerization reactions.
Conducting polymers, such as polyaniline and its derivatives, have been the subject of intense research due to their electronic properties. These polymers are typically synthesized via the chemical or electrochemical oxidative polymerization of monomers like aniline or other aromatic diamines (e.g., p-phenylenediamine). nih.govscispace.com The reaction is often carried out in an acidic medium using an oxidant like ammonium persulfate. tandfonline.comtandfonline.com
In this context, metal triflates, such as aluminum triflate (Al(OTf)₃), have been successfully employed as co-catalysts. tandfonline.commdpi.com this compound can perform a similar dual function. The anilinium ion provides the necessary acidic environment to protonate the monomer and facilitate polymerization, while the triflate anion acts as a dopant, incorporating into the polymer backbone to balance the charge of the generated polycationic chains and enhance the conductivity of the final material. The use of triflates as co-catalysts has been shown to influence the polymerization yield and the properties of the resulting polymers, such as poly(p-phenylenediamine). tandfonline.comtandfonline.com
Table 2: Effect of Triflate Co-catalyst on Aromatic Diamine Polymerization This table is based on findings for aluminum triflate, which models the expected role of this compound.
| Monomer | Oxidant | Co-catalyst | Polymer Yield |
| p-Phenylenediamine | (NH₄)₂S₂O₈ | Al(OTf)₃ | High |
| 2,5-Dimethyl-p-phenylenediamine | (NH₄)₂S₂O₈ | Al(OTf)₃ | Moderate |
| 2,3,5,6-Tetramethyl-p-phenylenediamine | (NH₄)₂S₂O₈ | Al(OTf)₃ | Low |
Anilinium salts can act as thermal or photoinitiators for cationic polymerization. tubitak.gov.trresearchgate.net In thermally induced cationic polymerization, anilinium salts can generate the initiating species upon heating. For example, N-benzyl N,N-dimethyl anilinium salts have been shown to initiate the polymerization of 2-ethyl-2-oxazoline. tubitak.gov.tr The mechanism involves the thermolysis of the salt to generate a reactive carbocation that initiates the polymerization of the cyclic monomer. tubitak.gov.tr
Similarly, this compound can initiate the cationic polymerization of susceptible monomers like vinyl ethers or epoxides. The proton from the anilinium ion can directly add to the monomer, creating a carbocationic active center that propagates the polymer chain. The non-nucleophilic triflate counter-ion is crucial for this process, as it stabilizes the growing cationic chain end without causing termination, thereby allowing for the formation of high molecular weight polymers. acs.org This approach is a key strategy in living cationic polymerization, where the stability of the propagating species allows for controlled polymer growth. acs.org More advanced systems use coumarinacyl anilinium salts as versatile photoinitiators that can trigger polymerization upon irradiation with visible or NIR light. researchgate.net
Chemically Oxidative Polymerization of Aromatic Diamines
Participation in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. mdpi.comtcichemicals.com this compound is an excellent Brønsted acid catalyst for various MCRs.
Its catalytic action typically involves the activation of a carbonyl group or the in situ formation of a reactive imine intermediate, which then participates in subsequent bond-forming steps. As discussed previously, the Kabachnik-Fields synthesis of α-aminophosphonates is a prime example of a three-component reaction catalyzed by this compound. core.ac.uk
Beyond this, this compound can catalyze other important MCRs. For instance, Lewis and Brønsted acids, including metal triflates like scandium triflate and erbium triflate, are known to catalyze the synthesis of highly substituted heterocyclic compounds such as imidazoles and tetrahydroquinolines via MCRs. acs.orgresearchgate.net The reaction between an aldehyde, an aniline, and an activated alkene (the Povarov reaction) to yield tetrahydroquinolines is a classic example. researchgate.net this compound can effectively catalyze such reactions by protonating the aldehyde, facilitating the formation of an N-aryl imine, which then undergoes a [4+2] cycloaddition with the alkene. The mild conditions and high efficiency make this compound a valuable catalyst for generating libraries of complex molecules for drug discovery and materials science. mdpi.comacs.org
Ugi-Type Reactions
There is no available scientific literature detailing the use of this compound as a Brønsted acid catalyst for Ugi-type reactions.
Groebke–Blackburn–Bienaymé Reactions
There is no available scientific literature detailing the use of this compound as a Brønsted acid catalyst for Groebke–Blackburn–Bienaymé reactions. beilstein-journals.orgbeilstein-journals.orgscielo.br
Mechanistic Insights into Anilinium Triflate Mediated Reactions
Elucidation of Catalytic Cycles and Intermediates
The catalytic activity of anilinium triflate is primarily centered on its ability to act as a proton donor. The catalytic cycle typically commences with the protonation of a substrate by the anilinium cation, generating a highly reactive intermediate. The nature of this intermediate varies depending on the specific reaction.
In the hydroamination and hydroarylation of alkenes, the cycle is initiated by the protonation of the alkene. This step forms a carbocationic intermediate. This electrophilic species is then susceptible to nucleophilic attack by an aniline (B41778), leading to either the hydroamination product (N-H addition) or the hydroarylation product (C-H addition) scispace.com. The reaction pathway can be controlled to favor one product over the other based on the electronic properties of the aniline and the reaction conditions scispace.com.
In metal-catalyzed processes, this compound often acts as a co-catalyst or proton source. For instance, in certain iron-mediated nitrogen fixation reactions, this compound acids are employed to protonate the iron-dinitrogen complex. This leads to the formation of crucial early-stage intermediates such as Fe(NNH) or Fe(NNH2)+, which are essential for the subsequent reduction to ammonia (B1221849) nih.gov. Similarly, in some palladium-catalyzed hydroamination reactions of vinylarenes, the resting state of the catalyst is an η3-arylethyl palladium triflate complex, which is formed from the insertion of the vinylarene into a palladium hydride triflate species researchgate.net. The subsequent reaction with aniline yields the final product researchgate.net.
Computational studies, particularly Density Functional Theory (DFT), have been instrumental in mapping these catalytic cycles and characterizing the transition states. For example, in Friedel-Crafts acylation reactions catalyzed by metal triflates, DFT calculations have highlighted the formation of an active intermediate acylium triflate, which is stabilized by the triflate anion nih.govacs.org.
| Reaction Type | Key Intermediate | Role of this compound | Reference |
|---|---|---|---|
| Alkene Hydroamination | Carbocation | Protonation of the alkene to generate the electrophilic intermediate. | scispace.com |
| Nitrogen Fixation (with Fe catalyst) | Fe(NNH) / Fe(NNH₂)⁺ | Proton source for the formation of N-H bonds on the coordinated dinitrogen molecule. | nih.gov |
| Pd-catalyzed Vinylarene Hydroamination | η³-Arylethyl palladium triflate | Acts as the proton source (in the form of a palladium hydride triflate) to generate the key organometallic intermediate. | researchgate.net |
| Friedel-Crafts Acylation (Metal Triflate Catalyzed) | Acylium triflate | The triflate anion stabilizes the reactive acylium cation. | nih.govacs.org |
Role of the Triflate Anion in Reaction Kinetics and Selectivity
The triflate anion (CF₃SO₃⁻) is not merely a spectator in these reactions; its unique properties play a decisive role in influencing both the rate and the outcome of the catalytic process. The triflate anion is known for being an excellent leaving group and an extremely stable, weakly coordinating anion wikipedia.org.
This low coordinating ability is a critical factor in reaction kinetics. In acid-catalyzed reactions like the hydroamination of norbornene with aniline, a clear trend is observed where catalytic efficiency increases as the coordinating ability of the acid's counteranion decreases (e.g., B(C₆F₅)₄⁻ > NTf₂⁻ > OTf⁻) scispace.com. A less coordinating anion like triflate results in a more "naked" and therefore more reactive cationic intermediate, accelerating the rate of nucleophilic attack scispace.com. The stability of the triflate anion arises from extensive resonance stabilization, which delocalizes the negative charge over the three oxygen atoms, and the potent electron-withdrawing effect of the trifluoromethyl group wikipedia.org.
The triflate anion also impacts selectivity. In hydrogenation reactions co-catalyzed by metal triflates, the use of a weakly coordinating triflate anion is crucial, as more strongly coordinating anions like chloride can inhibit catalysis rsc.org. The choice of a metal triflate over a Brønsted acid like triflic acid (TfOH) can prevent side reactions; for example, in the hydrogenation of certain esters, Al(OTf)₃ gives the desired ether product with high selectivity, whereas TfOH promotes a competing elimination reaction rsc.org. In some enantioselective sulfenofunctionalization reactions, it is proposed that the triflate anion can form an anionic bridge between the aniline product and the catalyst, influencing the stereochemical environment nih.gov.
| Parameter | Observation | Reason | Reference |
|---|---|---|---|
| Reaction Kinetics | Faster reaction rates compared to systems with more coordinating anions. | The weakly coordinating nature of triflate leads to more reactive, less stabilized cationic intermediates. | scispace.com |
| Catalyst Activity | Maintains high catalyst activity where other anions (e.g., Cl⁻) act as inhibitors. | Triflate is a poor ligand for the metal center, keeping the catalytic site available. | rsc.org |
| Product Selectivity | Can favor desired reaction pathways (e.g., hydrogenation) over side reactions (e.g., elimination). | The Lewis acid/triflate combination provides a different reactive environment compared to a pure Brønsted acid. | rsc.org |
| Stereocontrol | Can participate in forming bridged intermediates that influence the stereochemical outcome. | Forms hydrogen bonds or ionic bridges that help organize the transition state assembly. | nih.gov |
Stereochemical Outcomes and Diastereomeric Considerations
The use of this compound and related triflate-based acid systems can exert significant control over the stereochemical course of a reaction, influencing both diastereoselectivity and enantioselectivity.
A notable example is the Povarov reaction, a type of aza-Diels-Alder reaction. The diastereoselectivity of this reaction is highly dependent on the nature of the acid catalyst. While lanthanide Lewis acid catalysts like scandium(III) triflate often favor the formation of the endo isomer, Brønsted acid catalysts, which are mechanistically analogous to this compound, tend to produce the exo isomer as the major diastereomer . This switch in selectivity highlights the distinct transition state geometries promoted by different types of acid catalysts.
In conjugate addition reactions, the formation of an anilinium salt in situ by combining an aniline with triflic acid has been shown to be crucial for achieving high enantioselectivity when used with a chiral copper(II) Lewis acid complex beilstein-journals.org. This suggests a cooperative catalytic system where both the Lewis acid and the Brønsted acid (the anilinium salt) are necessary to construct the highly organized, chiral transition state required for stereochemical induction.
The stereochemical outcome can also be influenced by the geometry of the starting materials. In some glycosylation reactions, the anomeric composition of the glycosyl donor has a significant impact on the selectivity of the reaction, indicating a stereospecific, Sₙ2-like pathway is dominant nih.gov. Furthermore, in certain cycloadditions, the choice of metal triflate can determine the cis/trans selectivity of the product, with the size of the Lewis acid being a key factor thieme-connect.com. For instance, using a larger metal triflate like ytterbium triflate can favor a cis-isomer, while smaller ones like scandium triflate may lead to higher proportions of the trans-isomer thieme-connect.com.
| Reaction | Catalyst System | Observed Diastereoselectivity | Reference |
|---|---|---|---|
| Povarov Reaction | Brønsted Acid (e.g., TFA) | Favors exo isomer (≥98:2) | |
| Povarov Reaction | Sc(OTf)₃ (Lewis Acid) | Favors endo isomer | |
| β-Lactam Synthesis | Yb(OTf)₃ | High selectivity for cis-isomer | thieme-connect.com |
| β-Lactam Synthesis | Sc(OTf)₃ | Higher proportion of trans-isomer | thieme-connect.com |
| Conjugate Addition | Chiral Cu(II) Complex + this compound | Excellent enantioselectivity (up to 99% ee) | beilstein-journals.org |
Comparative Studies and Catalyst Design Principles
Anilinium Triflate vs. Metal Triflate Catalysts
The catalytic activity of this compound is frequently benchmarked against metal triflates, which are popular Lewis acid catalysts in a myriad of organic transformations. Metal triflates, such as those of scandium (Sc(OTf)₃), copper (Cu(OTf)₂), and aluminum (Al(OTf)₃), are known for their high activity and stability. core.ac.uk The comparison often revolves around whether the metal center (Lewis acidity) or the in situ generation of a Brønsted acid (like triflic acid from hydrolysis) is the true catalytic species. researchgate.net
In many reactions, metal triflates can be powerful Lewis acid catalysts. researchgate.net For instance, scandium(III) triflate is a recognized catalyst for reactions like the Doebner-Miller synthesis of quinolines. wikipedia.org However, the potential for metal triflates to act as precursors to triflic acid, a potent Brønsted acid, complicates direct comparisons. researchgate.netbeilstein-journals.org In some cases, the catalytic efficiency of this compound, a clear Brønsted acid, is found to be comparable to that of metal triflates, suggesting that Brønsted acidity is the key driver for certain transformations.
For example, in the hydroamination of norbornene with aniline (B41778), this compound provides a similar yield to what would be expected if triflic acid (HOTf) were used, which in turn reacts with the aniline in the mixture to form the anilinium salt. nih.gov This suggests that for this specific reaction, the Brønsted acid character, rather than Lewis acidity from a metal, is paramount. Studies have shown that in certain reactions, Lewis acidic metal triflate salts outperform Brønsted acidic cocatalysts, while in others, the opposite is true. rsc.org For instance, in some multicomponent reactions, copper(II) triflate has proven to be an excellent surrogate for triflic acid, showcasing high activity. beilstein-journals.org Conversely, in the Strecker reaction for synthesizing α-aminonitriles, various metal triflates (scandium, vanadyl, ytterbium) have been used as Lewis acid catalysts, but anilinium-based catalysts offer an alternative under different conditions. nih.gov
The choice between this compound and a metal triflate often depends on the specific substrate and desired outcome. While metal triflates can offer unique reactivity due to the coordination of substrates to the metal center, this compound provides a purely Brønsted acidic environment, avoiding complexities arising from metal coordination or redox processes. The weakly coordinating nature of the triflate anion is crucial in both systems, as it allows for a highly acidic cation, whether it be a metal ion or the anilinium proton. researchgate.net
| Reaction | This compound Catalyst | Metal Triflate Catalyst | Observations | Reference |
| Hydroamination of Norbornene with Aniline | Similar yield to that observed with HOTf. | N/A | Suggests the reaction is primarily Brønsted acid-catalyzed. nih.gov | nih.gov |
| Doebner-Miller Quinoline Synthesis | Not typically used. | Scandium(III) triflate is an effective Lewis acid catalyst. | Highlights the role of Lewis acidity in this specific named reaction. wikipedia.org | wikipedia.org |
| Palladium-Catalyzed Amination | Not the primary catalyst. | Aryl triflates are common substrates, not catalysts. | Palladium complexes are the catalysts. The triflate is a leaving group. acs.org | acs.org |
| Strecker Reaction | Can be used as a Brønsted acid source. | Sc(OTf)₃, Yb(OTf)₃, V(O)(OTf)₂ are effective Lewis acid catalysts. | Demonstrates that both Lewis and Brønsted acid catalysis are viable routes. nih.gov | nih.gov |
This compound vs. Other Brønsted Acid Catalysts
This compound's performance is also evaluated against other common Brønsted acids, such as triflic acid (HOTf), p-toluenesulfonic acid (p-TsOH), and perchloric acid. wikipedia.org The key distinction often lies in the acidity (pKa) of the catalyst and the nature of the counteranion.
Triflic acid is a superacid, making it one of the strongest Brønsted acids available. wikipedia.org In many reactions where this compound is used, it is assumed that triflic acid would react with the aniline present to form the this compound salt in situ. nih.gov Research has shown that in the hydroamination/hydroarylation of norbornene with aniline, the yield obtained with this compound is very similar to that obtained with triflic acid, confirming that the anilinium salt is the active catalytic species. nih.gov
However, the choice of catalyst can have a dramatic effect on reaction efficiency, which is often tied to the coordinating ability of the counteranion. A study on the acid-catalyzed addition of aniline to norbornene showed a clear trend in catalytic efficiency: the less coordinating the anion, the more effective the catalyst. The trend observed was BPh₄⁻ < OTf⁻ < NTf₂⁻ < B(C₆F₅)₄⁻. nih.gov This suggests that the effective acidity of the anilinium salt in solution increases as the anion's ability to coordinate to the proton decreases, which in turn facilitates the protonation of the substrate (e.g., the alkene). nih.gov
Compared to catalysts like p-toluenesulfonic acid, this compound is often more effective due to the higher acidity conferred by the triflate anion. For example, in the protection of aldehydes and ketones, p-toluenesulfonic acid is a common catalyst, but stronger acids are sometimes required for less reactive substrates. organic-chemistry.org In other applications, resin-bound aniline salts of p-toluenesulfonic acid have been developed as reusable catalysts, demonstrating faster reaction rates for certain transformations compared to pyridinium (B92312) p-toluenesulfonate (PPTS). researchgate.net
| Catalyst | Anion | Key Characteristics | Typical Applications | Reference |
| This compound | Triflate (OTf⁻) | Strong Brønsted acid with a weakly coordinating anion. | Hydroamination, Friedel-Crafts reactions. nih.gov | nih.gov |
| Triflic Acid (HOTf) | Triflate (OTf⁻) | Superacid; often generates this compound in situ with aniline. | Strong acid catalysis; hydroamination. researchgate.netnih.gov | researchgate.netnih.gov |
| Anilinium Tetrakis(pentafluorophenyl)borate (B1229283) | B(C₆F₅)₄⁻ | Highly effective due to the extremely non-coordinating anion. | Hydroamination/hydroarylation. nih.gov | nih.gov |
| p-Toluenesulfonic Acid (p-TsOH) | Tosylate (OTs⁻) | Common, less expensive, and moderately strong Brønsted acid. | Acetalization, Doebner-Miller reaction. wikipedia.orgorganic-chemistry.org | wikipedia.orgorganic-chemistry.org |
| Perchloric Acid | Perchlorate (B79767) (ClO₄⁻) | Strong acid, but the perchlorate anion can be explosive. | Doebner-Miller reaction. wikipedia.org | wikipedia.org |
Structure-Activity Relationships in this compound Catalysis
The catalytic activity of this compound can be finely tuned by modifying the structure of the anilinium cation, specifically by introducing substituents onto the aromatic ring. These modifications alter the electronic properties and acidity (pKa) of the anilinium ion, which directly impacts its performance as a catalyst.
A fundamental principle is that the acidity of the anilinium ion is influenced by the electronic nature of the substituents on the phenyl ring. masterorganicchemistry.com Electron-withdrawing groups (e.g., -CF₃, -Cl, -NO₂) increase the acidity of the anilinium proton (lower the pKa), while electron-donating groups (e.g., -OMe, -CH₃) decrease its acidity (raise the pKa). acs.orgnih.gov
Similarly, in the context of nitrogen fixation catalysis where substituted this compound acids were used, a strong correlation was found between the pKa of the anilinium acid and the efficiency of the reaction. nih.gov This highlights that the proton-donating ability of the catalyst is a critical parameter for catalytic performance.
Conversely, in some reactions, a more basic amine (less acidic anilinium ion) is favorable. However, in many acid-catalyzed reactions, the trend holds that increased catalyst acidity leads to higher rates, up to a certain point. For instance, in electrophilic aromatic substitution, the anilinium ion itself is deactivating compared to aniline because the positive charge on the nitrogen atom strongly withdraws electron density from the ring. masterorganicchemistry.com This deactivation effect is modulated by substituents.
| Substituent on Aniline (para-position) | Electronic Effect | Effect on Anilinium pKa | Impact on Catalytic Activity (e.g., Hydroamination) | Reference |
| -OCH₃ | Electron-donating | Increases pKa (less acidic) | May decrease reaction rate/yield. | acs.org |
| -H | Neutral (Reference) | Baseline pKa | Baseline activity. | nih.gov |
| -Br | Electron-withdrawing | Decreases pKa (more acidic) | Increases catalytic rate. acs.org | acs.org |
| -CF₃ | Strongly Electron-withdrawing | Significantly decreases pKa (more acidic) | Generally increases reaction yield and favors certain products. nih.gov | nih.gov |
| -CN | Strongly Electron-withdrawing | Decreases pKa (more acidic) | Can lead to higher catalytic activity. weebly.com | weebly.com |
Future Directions and Advanced Applications in Chemical Research
Rational Design of Next-Generation Anilinium Triflate Catalysts
The future development of catalysts based on this compound hinges on the rational design of more complex and specialized structures. The goal is to move beyond the simple parent salt to derivatives with enhanced activity, selectivity, and stability. This involves strategic modifications to both the anilinium cation and the surrounding catalytic environment.
One key strategy is the substitution of the aniline (B41778) ring. iucr.org By introducing electron-withdrawing or electron-donating groups, researchers can fine-tune the acidity (pKa) of the anilinium ion. This is crucial for reactions where proton transfer is a rate-determining step. For instance, in efforts to develop molecular catalysts for nitrogen fixation, the pKa of the anilinium acid used as a proton source was found to strongly correlate with the efficiency of ammonia (B1221849) production versus the competing hydrogen evolution reaction. nih.gov
Another approach involves creating more complex, dynamic catalytic systems where anilinium salts are a key component. Research into "dynamic salt complexes" has shown that combining specifically designed amines and sulfonic acids can create aggregated structures, akin to a reverse micelle, in non-polar solvents. nih.gov These supramolecular assemblies can create a unique microenvironment around the acidic proton, enhancing catalytic activity beyond that of the simple salt. nih.gov The design principle involves leveraging non-covalent interactions like hydrogen bonding and π-π stacking to build these organized catalytic pockets. iucr.orgnih.gov
Furthermore, the rational design of ligands in metal-catalyzed processes that use aniline derivatives as substrates points toward another avenue of innovation. In nickel-catalyzed C-N cross-coupling reactions, the electronic properties of the phosphine (B1218219) ligand on the metal center dramatically alter the acidity of the coordinated aniline. nih.gov An electron-deficient ligand can acidify the aniline to the point where a weak base can facilitate deprotonation, enabling the reaction to proceed under milder conditions. nih.govamazonaws.com This concept can be extended to designing bifunctional catalysts where a modified anilinium component works in concert with a metal center.
Table 1: Strategies for Rational Design of Anilinium-Based Catalysts
| Design Strategy | Objective | Example Application Area | Key Findings & References |
|---|---|---|---|
| Anion Modification | Enhance stability and tune non-cordinating properties. | General Brønsted acid catalysis. | The triflate anion is valued for its stability and is an excellent leaving group, making the anilinium salt a versatile reagent. smolecule.com |
| Cation Ring Substitution | Fine-tune the pKa of the anilinium ion. | Electrocatalytic nitrogen fixation. | A strong correlation exists between the acid's pKa and the catalyst's efficiency for ammonia synthesis. nih.gov |
| Supramolecular Assembly | Create dynamic, aggregated catalysts with unique microenvironments. | Dehydration and condensation reactions. | Dynamic salt complexes formed from amines and sulfonic acids can exhibit significantly higher catalytic activity in non-polar solvents. nih.gov |
| Ligand Modification in Metal-Catalyzed Systems | Increase the acidity of coordinated aniline substrates. | Nickel-catalyzed C-N cross-coupling. | Electron-deficient phosphine ligands on a Ni catalyst can acidify bound aniline, enabling the use of weaker, more economical bases. nih.gov |
| Synthesis of Functionalized Derivatives | Create tailored anilinium salts for specific synthetic targets. | Synthesis of iminium ions. | N,2,4,6-tetramethylanilinium trifluoromethanesulfonate (B1224126) can be synthesized and used as a precursor for more complex iminium salts. iucr.orgiucr.org |
Integration into Sustainable Chemical Synthesis Platforms
This compound and its derivatives are increasingly being recognized for their potential role in developing more sustainable chemical processes. Their utility as recoverable and reusable acid catalysts, combined with their application in reactions that use renewable feedstocks or contribute to green energy cycles, places them at the forefront of sustainable chemistry research.
A significant area of impact is in the field of nitrogen fixation. The Haber-Bosch process, while essential for fertilizer production, is incredibly energy-intensive. Research into molecular electrocatalysts that can reduce nitrogen to ammonia under ambient conditions is a major goal for sustainability. In this context, anilinium triflates have been employed as proton sources. nih.gov Studies have shown that the anilinium salt, in the presence of a metallocene reductant, plays a critical role in the proton-coupled electron transfer (PCET) steps necessary for forming N-H bonds on a metal-dinitrogen complex. nih.gov The ability to tune the anilinium pKa to optimize this process is a key step toward creating a viable, low-energy alternative for ammonia synthesis. nih.gov
The use of triflate salts, in general, is also prominent in the conversion of biomass into valuable chemicals. For example, aluminum triflate has been used to catalyze the oxidation of glycerol, a byproduct of biodiesel production, into formic acid. researchgate.net While this example doesn't use this compound directly, it demonstrates the potential for triflate-based catalysts in valorizing biorenewable feedstocks. The principles could be adapted to this compound systems, potentially offering different reactivity or selectivity.
Furthermore, this compound is a type of ionic liquid, a class of compounds known for their potential as green solvents due to their low vapor pressure. researchgate.net Research has focused on developing solvent- and halogen-free methods for synthesizing triflate ionic liquids, further boosting their green credentials. researchgate.net The high thermal and electrochemical stability of triflate-based ionic liquids makes them suitable for a range of applications, including as electrolytes in electrochemical systems or as recyclable reaction media. smolecule.comresearchgate.net
Exploration of this compound in Emerging Reaction Manifolds
The unique properties of this compound make it a valuable tool for exploring new and unconventional chemical reactions. Its role as a strong Brønsted acid with a non-nucleophilic counterion allows it to activate substrates towards reaction pathways that might otherwise be inaccessible.
One emerging area is the development of novel cyclization and rearrangement reactions. For instance, this compound has been shown to be a competent catalyst in the ring closure of dienyl azides to form pyrroles. rsc.org This transformation is part of a broader exploration of the rich chemistry of vinyl azides, which can act as precursors to highly reactive intermediates. rsc.org Similarly, research into variations of the Ugi reaction has explored using strong Brønsted acids with non-nucleophilic counterions, like triflate, to promote the cyclization of intermediate nitrilium ions onto pendant aromatic rings, forming complex heterocyclic products like 3-aminoindoles. nih.gov
This compound is also being used to generate and study novel reactive intermediates. In one study, the treatment of a rhodium complex with this compound resulted in the formation of a metal hydride species. ku.edu The reversible protonation observed in this system is of interest for developing new reactivity manifolds, particularly in catalysis involving metal-hydride intermediates. ku.edu
The triflate anion itself is crucial in enabling new redox chemistries. The development of photoredox-mediated C-H functionalization has utilized pyridinium (B92312) triflate salts as precursors to pyridyl radicals. nih.gov The expulsion of the stable triflate anion is a key driving force in the generation of the radical species. This highlights a broader principle where this compound could be used not just as a proton source, but as a component in designing new redox-active reagents for challenging transformations like late-stage functionalization.
Table 2: this compound in Emerging Reaction Manifolds
| Reaction Manifold | Role of this compound | Substrates | Products | Significance & References |
|---|---|---|---|---|
| Heterocycle Synthesis | Brønsted acid catalyst. | Dienyl azides. | Pyrroles. | Expands the synthetic utility of vinyl azides for constructing complex N-heterocycles. rsc.org |
| Metal Hydride Formation | Proton source for complex protonation. | [Cp*Rh] complex. | [Cp*Rh] hydride species. | Enables the study of novel metal-hydride tautomers relevant to catalytic applications. ku.edu |
| Interrupted Ugi Reaction | Strong acid promoter with non-nucleophilic anion. | Aldehydes, anilines, isocyanides. | 3-Aminoindoles. | Provides a pathway to complex heterocycles by diverting a classical multicomponent reaction. nih.gov |
| Redox-Active Reagent Generation | Stable, non-coordinating counterion. | N-functionalized pyridinium triflates. | Pyridinated arenes via C-H amination. | The triflate anion facilitates the generation of radical intermediates for novel C-H functionalization. nih.gov |
Q & A
Basic Research Questions
Q. How can the pKa of anilinium triflate be experimentally determined in aprotic solvents like acetonitrile?
- Methodological Answer : Use a potentiometric method with a calibrated electrode system. For example, the approach by Coetzee and Padmanabhan involves calibrating electrodes with buffer solutions (e.g., picric acid and tetra-n-butylammonium picrate) and measuring pH changes upon protonation. Ensure consistency by referencing literature values for analogous compounds (e.g., pKa of anilinium perchlorate = 10.5) .
- Key Data :
| Compound | Experimental pKa (Acetonitrile) | Reference |
|---|---|---|
| 2,4-Dichloroanilinium | 8.0 | |
| p-Cyanoanilinium | 7.6 | |
| This compound (predicted) | ~8.5–9.5 (extrapolated) | — |
Q. What spectroscopic techniques are critical for characterizing this compound’s molecular structure?
- Methodological Answer :
- IR/Raman Spectroscopy : Identify vibrational modes of the triflate anion (SO₃ symmetric/asymmetric stretching at 1030–1250 cm⁻¹) and aromatic C-H/N-H bending in the anilinium cation. Compare with DFT/B3LYP-calculated frequencies (scaled by 0.9613 to match experimental data) .
- NMR/X-ray Diffraction : Use ¹H/¹³C-NMR to resolve proton environments and X-ray crystallography to confirm bond lengths/angles. For example, DFT-optimized geometries (B3LYP/6-31G(d)) show <2% deviation from experimental X-ray data for anilinium nitrate .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Avoid inhalation, skin contact, and ingestion. Use PPE (gloves, goggles) and work in a fume hood.
- In case of exposure:
- Skin/Eye Contact : Rinse with water for 15 minutes.
- Ingestion : Do NOT induce vomiting; seek immediate medical attention.
- Note: Acute toxicity data are sparse; prioritize hazard mitigation over retrospective analysis .
Advanced Research Questions
Q. How do experimental pKa values of anilinium derivatives compare with DFT-calculated predictions in polar solvents?
- Methodological Answer :
- Apply an isodesmic reaction scheme (DFT/B3LYP with IEFPCM solvation) using nonsubstituted anilinium as a reference. For example, calculated pKa in water and THF show RMS errors of 1.00 and 0.99 units, respectively, vs. experimental data. Discrepancies >2.0 units arise with electron-withdrawing groups (e.g., nitroanilinium) due to solvation model limitations .
- Key Insight : Theoretical accuracy depends on solvent polarity and reference compound selection. Validate with potentiometric or UV-Vis titration data .
Q. What computational methods optimize the prediction of this compound’s vibrational spectra?
- Methodological Answer :
- B3LYP/6-31G(d) : Superior for vibrational assignments (e.g., NH₃⁺ torsional modes at 500–600 cm⁻¹) with scaling factors (0.9613) to correct anharmonicity.
- Performance Comparison :
| Method | Bond Length Error (%) | Vibrational Frequency RMS Error (cm⁻¹) |
|---|---|---|
| B3LYP | 0.8–1.2 | 12–15 |
| HF | 1.5–2.0 | 20–25 |
- Source: Derived from anilinium nitrate studies; extrapolate cautiously for triflate .
Q. How can conflicting data between experimental and computational results be resolved?
- Methodological Answer :
- Triangulation : Combine multiple methods (e.g., potentiometry, DFT, and IR) to cross-validate. For example, if DFT predicts a pKa 1.5 units lower than experimental values, re-examine solvent models or reference compound selection .
- Error Analysis : Quantify systematic biases (e.g., solvation model limitations in nitro derivatives) and adjust scaling factors or basis sets iteratively .
Experimental Design & Data Analysis
Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer :
- Synthesis : Document solvent purity, stoichiometry, and reaction time (e.g., acetonitrile at 55°C for 30 min, as in triflate synthesis protocols) .
- Characterization : Provide raw spectral data (e.g., NMR peak assignments, IR/Raman spectra) in supplementary materials. For novel compounds, include elemental analysis and X-ray crystallography .
Q. How should researchers address gaps in toxicity or thermodynamic data for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
